BenchChemオンラインストアへようこそ!

4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride

CYP51 inhibition antifungal drug design structure-based design

4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride (CAS 2270907-96-3) is a fluorinated 4-arylpiperidine derivative supplied as the hydrochloride salt with molecular formula C13H16ClF4NO and molecular weight 313.72 g/mol. This compound belongs to the 4-phenylpiperidine class, distinguished by a unique dual-halogenation pattern on the phenyl ring: a 2-fluoro substituent ortho to the piperidine attachment point and a 4-(2,2,2-trifluoroethoxy) group at the para position.

Molecular Formula C13H16ClF4NO
Molecular Weight 313.72 g/mol
Cat. No. B8130574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride
Molecular FormulaC13H16ClF4NO
Molecular Weight313.72 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=C(C=C(C=C2)OCC(F)(F)F)F.Cl
InChIInChI=1S/C13H15F4NO.ClH/c14-12-7-10(19-8-13(15,16)17)1-2-11(12)9-3-5-18-6-4-9;/h1-2,7,9,18H,3-6,8H2;1H
InChIKeyQFUBFNXHRKJLRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride (CAS 2270907-96-3): Structural Identity and Procurement Baseline


4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride (CAS 2270907-96-3) is a fluorinated 4-arylpiperidine derivative supplied as the hydrochloride salt with molecular formula C13H16ClF4NO and molecular weight 313.72 g/mol . This compound belongs to the 4-phenylpiperidine class, distinguished by a unique dual-halogenation pattern on the phenyl ring: a 2-fluoro substituent ortho to the piperidine attachment point and a 4-(2,2,2-trifluoroethoxy) group at the para position. Commercially available at 95–98% purity from multiple suppliers in quantities ranging from 250 mg to 25 g , it serves as a versatile building block for medicinal chemistry programs targeting CNS receptors, sigma receptor ligands, and fluorinated drug candidate libraries. Its structural features—simultaneous aryl fluorine and trifluoroethoxy ether—are designed to modulate lipophilicity, metabolic stability, and target binding conformation in ways that simpler 4-phenylpiperidine analogs cannot achieve.

Why 4-Arylpiperidine Analogs Cannot Substitute for 4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine Hydrochloride in Structure-Activity Programs


The 2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl substitution pattern is not interchangeable with other 4-arylpiperidine variants due to three interdependent molecular properties that govern target engagement. First, the 2,2,2-trifluoroethoxy ether has been directly demonstrated to confer resistance to cytochrome P450-mediated oxidative metabolism at the para position of the aryl ring—a property absent in methoxy, methyl, or unsubstituted analogs [1]. Second, the ortho-fluorine atom alters the torsional angle between the phenyl and piperidine rings, affecting the conformational preference of the pharmacophore and thereby modulating receptor subtype selectivity [2]. Third, the combination of the electron-withdrawing trifluoroethoxy group and the ortho-fluorine synergistically tunes the overall lipophilicity (calculated XLogP shift of approximately +1 to +1.5 log units vs. non-fluorinated 4-phenylpiperidine), which is critical for achieving CNS exposure while maintaining aqueous solubility via the hydrochloride salt form . Substituting to 4-(4-trifluoroethoxy)phenylpiperidine (CAS 622387-36-4, MW 259.27) loses the conformational control and metabolic shielding afforded by the 2-fluoro; replacing the trifluoroethoxy with methoxy (CAS 943917-19-9, MW 209.26) eliminates CYP450 resistance entirely. These are not incremental changes—they represent fundamental differences in the developability profile of any downstream lead series.

Quantitative Differentiation Evidence: 4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine Hydrochloride vs. Closest Structural Analogs


CYP51 Inhibition: 3.4-Fold Improvement in Antifungal Target Engagement Conferred by the 2-Fluoro-4-(trifluoroethoxy)phenyl Motif vs. Unsubstituted Phenyl

In a structure-based medicinal chemistry campaign targeting fungal sterol 14α-demethylase (CYP51), the VNI derivative bearing the 2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl substituent on the 1,3,4-oxadiazole ring achieved 82% enzyme inhibition at 750 nM against Aspergillus fumigatus CYP51, compared with only 24% inhibition for the parent VNI compound carrying an unsubstituted phenyl ring at the same position under identical assay conditions [1]. This represents a 3.4-fold relative improvement in target engagement attributable directly to the 2-fluoro-4-(trifluoroethoxy)phenyl pharmacophore. X-ray crystallographic confirmation at 2.38 Å resolution (PDB ID: 6CR2) validated the binding pose, with the trifluoroethoxy group occupying a lipophilic sub-pocket and the ortho-fluorine contributing to ligand-receptor shape complementarity [2].

CYP51 inhibition antifungal drug design structure-based design

Autotaxin Inhibition: Sub-Micromolar Potency Achieved via the 2-Fluoro-4-(trifluoroethoxy)benzyl Carbamate Motif

A Roche-disclosed autotaxin (ATX/ENPP2) inhibitor incorporating the 2-fluoro-4-(2,2,2-trifluoroethoxy)phenylmethyl carbamate moiety achieved an IC50 of 0.211 μM (211 nM) against rat autotaxin, as confirmed by X-ray crystallography at 2.03 Å resolution (PDB ID: 7G59) [1]. While a direct comparator within the same chemotype has not been publicly disclosed, class-level benchmarking against clinically evaluated autotaxin inhibitors demonstrates that this potency level is consistent with a tractable lead compound. For reference, the oral ATX inhibitor ATX inhibitor 25 (Compound 29) has an IC50 of 1.08 nM and a half-life exceeding 170 minutes , indicating that the 2-fluoro-4-(trifluoroethoxy)phenyl-bearing series occupies a distinct potency and property space requiring further optimization but validating the pharmacophore's target engagement capability.

autotaxin inhibition ENPP2 fibrosis therapeutics

Metabolic Stability: The 2,2,2-Trifluoroethoxy Aryl Ether Confers Documented Resistance to CYP450 Oxidation vs. Methoxy and Unsubstituted Analogs

A foundational study by Irurre et al. (1993) demonstrated that the 2,2,2-trifluoroethoxy (CF3CH2O-) aryl ether moiety is inherently resistant to cytochrome P450-mediated oxidative metabolism in rat liver microsomes, in contrast to conventional alkoxy (e.g., methoxy) substituents which undergo rapid O-dealkylation [1]. This property is attributable to the strong electron-withdrawing inductive effect of the trifluoromethyl group, which deactivates the ether oxygen toward CYP450 oxidation. For procurement decisions, this means that 4-(2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride provides a metabolically stabilized building block that its methoxy counterpart (4-(2-fluoro-4-methoxyphenyl)piperidine, CAS 943917-19-9, MW 209.26) cannot replicate—the methoxy analog is expected to undergo rapid hepatic O-demethylation . While direct microsomal stability data (e.g., intrinsic clearance, t1/2) for the title compound itself have not been published, the resistance of the CF3CH2O-Ar group to CYP450 metabolism is a well-established class property supported by multiple independent studies.

metabolic stability CYP450 resistance fluoroether pharmacokinetics

Physicochemical Differentiation: Calculated LogP and Molecular Descriptors vs. Key Analogs

Computational analysis of physicochemical descriptors reveals that the title compound occupies a distinct property space compared to its closest commercially available analogs. The 2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl substitution adds approximately 54 g/mol (from 259.27 to 313.72, free base to HCl salt) and introduces 4 fluorine atoms (vs. 3 for the non-fluorinated analog and 1 for the methoxy-fluoro analog) . For the free base 4-(4-(2,2,2-trifluoroethoxy)phenyl)piperidine (CAS 622387-36-4, MW 259.27, MF C13H16F3NO), removal of the 2-fluoro substituent reduces the molecular weight by approximately 18 g/mol and decreases the calculated lipophilicity by an estimated 0.3–0.5 log units . For 4-(2,2,2-trifluoroethoxy)piperidine (CAS 1004527-59-6, MW 183.17, MF C7H12F3NO), the absence of the phenyl ring reduces calculated LogP to approximately 0.72 , making it substantially less suitable for targets requiring aromatic π-stacking or hydrophobic pocket occupancy. The hydrochloride salt form of the title compound (vs. the free base) further enhances aqueous solubility and improves handling characteristics for laboratory-scale synthesis and purification workflows .

lipophilicity optimization CNS drug design physicochemical property comparison

Commercial Availability and Supply Chain Differentiation: Multi-Gram Quantities at 98% Purity vs. Discontinued or Single-Source Analogs

The title compound is currently available from Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) at 98% purity in quantities from 250 mg to 25 g with listed pricing for 250 mg and 1 g scales, and inquiry-based pricing for 5 g, 10 g, and 25 g . In contrast, the CymitQuimica listing (Biosynth brand) has been marked as 'Discontinued,' indicating supply consolidation around fewer active vendors . The structurally related analog 4-(4-(2,2,2-trifluoroethoxy)phenyl)piperidine (CAS 622387-36-4) is available from multiple suppliers including ChemSrc and EvitaChem, but lacks the critical 2-fluoro substituent . The methoxy analog 4-(2-fluoro-4-methoxyphenyl)piperidine (CAS 943917-19-9) is similarly available from AKSci at 95% purity . The title compound's combination of a unique substitution pattern, active commercial supply at ≥98% purity, and availability at gram-to-multi-gram scale positions it as a viable building block for parallel synthesis and SAR exploration programs requiring tens of grams of starting material.

chemical procurement building block supply SAR library synthesis

Procurement-Relevant Application Scenarios for 4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine Hydrochloride


CYP51 Antifungal Lead Optimization: Building Block for Structure-Guided Design

Research teams pursuing sterol 14α-demethylase (CYP51) inhibitors for antifungal drug discovery can deploy this building block as a direct pharmacophore replacement for the phenyl-oxadiazole region of VNI-class inhibitors. The 3.4-fold improvement in CYP51 inhibition (82% vs. 24% at 750 nM) achieved by incorporating the 2-fluoro-4-(trifluoroethoxy)phenyl group into the VNI scaffold [1] provides a quantitative precedent for prioritizing this substitution pattern. The availability of a high-resolution co-crystal structure (PDB 6CR2, 2.38 Å) [2] further enables computational chemistry teams to model the binding pose before committing to synthesis, reducing the risk of unproductive SAR cycles.

CNS-Targeted GPCR and Sigma Receptor Ligand Libraries

The 4-arylpiperidine scaffold is a privileged structure in CNS drug discovery, particularly for sigma receptors, dopamine receptors, and serotonergic targets. The title compound provides a pre-functionalized building block with optimized CNS physicochemical properties: moderate-to-high calculated LogP (~3.0–3.5), a basic piperidine nitrogen (pKa ~9–10, estimated) for ionic interactions with aspartate residues in aminergic GPCRs, and the metabolically resistant trifluoroethoxy group that shields the para position from CYP450 attack [3]. The ortho-fluorine additionally influences the torsional angle between the phenyl and piperidine rings, which has been shown in fluorinated piperidine conformational studies to modulate receptor subtype binding preferences [4]. This compound is suitable for parallel synthesis of 50–200 compound libraries via N-alkylation, N-acylation, or reductive amination of the free piperidine nitrogen (liberated in situ from the HCl salt).

Autotaxin (ENPP2) Inhibitor Programs with Crystallographic Validation

The confirmed crystallographic binding of the 2-fluoro-4-(2,2,2-trifluoroethoxy)phenylmethyl carbamate motif to rat autotaxin (PDB 7G59, IC50 = 0.211 μM) [5] validates this pharmacophore for phosphodiesterase and pyrophosphatase inhibitor programs. The HCl salt form of the title compound enables straightforward conversion to carbamate, urea, or amide derivatives via the piperidine nitrogen, providing a modular entry point for synthesizing focused autotaxin inhibitor libraries. The sub-micromolar potency of the PDB ligand, while not yet optimized, confirms that the 2-fluoro-4-(trifluoroethoxy)phenyl group makes productive binding interactions that can be built upon in subsequent design cycles.

Fluorinated Fragment and Building Block Collection for Metabolic Stability Screening

Organizations building fluorinated fragment libraries or screening collections for metabolic stability profiling should consider this compound as a representative member of the trifluoroethoxy-arylpiperidine class. The documented CYP450 resistance of the CF3CH2O-Ar moiety [3] makes it a valuable comparator in metabolic stability cascade experiments, where it can be run alongside methoxy and unsubstituted phenyl analogs to quantify the metabolic shielding effect in the specific assay system being used. Procurement at the 1–5 g scale (available from Leyan) supports both primary screening and follow-up dose-response experiments.

Quote Request

Request a Quote for 4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.